Heptyl Diselenide

Antineoplastic Toxicity Formulation

Heptyl diselenide (systematically named diheptyl diselenide or 1-(heptyldiselanyl)heptane; CAS 52056-09-4) is a symmetrical dialkyl diselenide with the molecular formula C₁₄H₃₀Se₂ and a molecular weight of 356.31 g/mol. It belongs to the organoselenium compound class characterized by a covalent selenium–selenium bond flanked by two n-heptyl chains.

Molecular Formula C14H30Se2
Molecular Weight 356.3 g/mol
CAS No. 52056-09-4
Cat. No. B1199156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl Diselenide
CAS52056-09-4
Synonymsdiheptyl diselenide
diheptyldiselenide
Molecular FormulaC14H30Se2
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCCCCCCC[Se][Se]CCCCCCC
InChIInChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3
InChIKeyPIXYUVMEKOLNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyl Diselenide (CAS 52056-09-4): A Straight-Chain Dialkyl Diselenide with Documented Antiproliferative and Redox Properties


Heptyl diselenide (systematically named diheptyl diselenide or 1-(heptyldiselanyl)heptane; CAS 52056-09-4) is a symmetrical dialkyl diselenide with the molecular formula C₁₄H₃₀Se₂ and a molecular weight of 356.31 g/mol . It belongs to the organoselenium compound class characterized by a covalent selenium–selenium bond flanked by two n-heptyl chains. The compound has been primarily investigated for its growth-inhibitory activity against human cancer cell lines [1] and for its antineoplastic and antimetastatic activity in vivo when formulated in vegetable oils [2]. Its long alkyl chains confer pronounced hydrophobicity, influencing both its redox behavior and its formulation pathway relative to short-chain or aryl diselenides.

1 Cancer cell-line growth inhibition studies
2 In vivo tumor model tolerability assessment
3 Redox biology pro-oxidant/antioxidant switching research
4 Lipid-based formulation development

Why Dialkyl Diselenides Cannot Be Treated as Interchangeable: The Case for Heptyl Diselenide


Organodiselenides are not a uniform commodity; biological potency, redox behavior, and toxicity vary markedly with the nature of the organic substituents. Alkyl diselenides, including diheptyl diselenide, exhibit a fundamentally different redox profile from aryl diselenides such as diphenyl diselenide—alkyl derivatives can act as pro-oxidants at low concentrations, whereas aryl analogs do not [1]. Furthermore, among straight-chain dialkyl diselenides, the length of the alkyl chain significantly modulates biological activity, implying that generic substitution of one dialkyl diselenide for another (e.g., diethyl, dipropyl, dipentyl, or dioctyl) without experimental validation risks altering both efficacy and safety [2]. The following evidence guide details exactly where heptyl diselenide sits within this spectrum.

Aryl diselenides (e.g., diphenyl diselenide)
Redox profile mismatch: alkyl diselenides may exhibit pro-oxidant behavior at low concentrations, while aryl analogs do not. Direct replacement without redox characterization may shift assay outcomes.
Other chain-length dialkyl diselenides (C2–C6, C8+)
Chain-length-dependent biological potency established in classical SAR studies. Substituting diethyl or dioctyl diselenide may alter both antiproliferative and tolerability endpoints.
Diselenide–ketone co-formulations
Combination with 3-heptanone introduced synergistic toxicity in rodent models. Single-agent diheptyl diselenide formulation exhibited a distinct tolerability profile; ketone-containing mixtures may not be interchangeable.

Quantitative Differentiation Evidence for Heptyl Diselenide: Procurement-Relevant Head-to-Head and Class-Level Data


In Vivo Toxicity Advantage Over Diselenide–Ketone Combination Formulations

In a direct head-to-head toxicity study in female C57BL/6 mice, a formulation of diheptyl diselenide alone (2% w/v in corn oil) demonstrated substantially lower acute toxicity than the reference formulation combining dipentyl diselenide with 3-heptanone according to Swiss Patent 661865. At a 10-fold higher dose (15 mg/kg i.p. vs. 1.5 mg/kg i.p. given on days 1, 4, 7, and 15), the diheptyl diselenide-only group showed only 1 death out of 10 animals by day 12 with no toxicity signs in survivors [1]. In contrast, the reference combination group recorded 4 deaths out of 10 by day 12, with surviving animals exhibiting marked toxicity signs including reduced food consumption and ataraxia [1].

In vivo toxicity vs. ketone combo
Head-to-head
10× higher tolerated dose (15 vs. 1.5 mg/kg); 10% vs. 40% mortality at day 12
Supports tolerability endpoint interpretation in tumor-bearing mice
Female C57BL/6, Lewis lung carcinoma model, i.p. days 1,4,7,15
Antineoplastic Toxicity Formulation In vivo

Antimetastatic Activity in Lewis Lung Carcinoma Without the Toxicity Penalty of Ketone Co-Formulations

The same patent reports that diheptyl diselenide in corn oil (Example 1) retains antimetastatic activity against Lewis lung carcinoma, a model known for pulmonary metastasis, while exhibiting dramatically lower toxicity than the ketone-containing reference formulation. In the antimetastatic evaluation, the diheptyl diselenide-alone group (20 mg/kg i.p.) showed a mean tumor weight of 9 mg versus 5 mg for the reference formulation (2.0 mg/kg i.p.), but the reference group suffered 4 deaths versus 1 death in the diheptyl diselenide-alone group [1]. This demonstrates that the antimetastatic efficacy can be achieved without the synergistic toxicity introduced by ketone co-formulation.

Antimetastatic & survival balance
Head-to-head
Mean tumor weight 9 mg vs. 5 mg; 1/10 vs. 4/10 deaths
Reported antimetastatic endpoint context with lower mortality
i.p. days 1–4, 7–11; Lewis lung carcinoma model
Antimetastatic Lewis lung carcinoma In vivo Diselenide

Alkyl Diselenides Exhibit Pro-Oxidant Propensity at Low Concentrations—a Class Distinction from Aryl Diselenides

A comparative study of alkyl and aryl diselenides demonstrated that alkyl diselenides, including diethyl diselenide and dipropyl diselenide, act as pro-oxidants at low concentrations—promoting oxidation of thiol groups such as dithiothreitol and reduced glutathione—whereas aryl diselenides (diphenyl diselenide and p-chlorodiphenyl diselenide) did not exhibit this pro-oxidant effect and instead showed higher thiol peroxidase-like antioxidant activity [1]. Although this study did not include diheptyl diselenide directly, the structure–activity principle predicts that long-chain alkyl diselenides share the pro-oxidant propensity characteristic of the alkyl subclass. This redox duality (pro-oxidant at low dose vs. potential antioxidant at higher dose) distinguishes alkyl diselenides from aryl diselenides and may be exploited for therapeutic strategies that harness controlled oxidative stress.

Pro-oxidant class distinction
Class-level
Alkyl diselenides (C2, C3) oxidized thiols at low concentration; aryl analogs did not
Redox-class inference may support alkyl diselenide selection for pro-oxidant studies
Heptyl diselenide not directly tested; verification required
Redox biology Pro-oxidant Thiol peroxidase Alkyl diselenide

Distinct Structure–Activity Relationship for Straight-Chain Dialkyl Diselenides: Chain Length Modulates Biological Potency

Schwarz et al. (1974) systematically investigated the biological potency of straight-chain dialkyl diselenides in preventing dietary liver necrosis and established that the structure–activity interrelationship for dialkyl diselenides is distinctly different from that of diseleno-dicarboxylic acids [1]. The authors reported that biological activity varies with alkyl chain length, though specific potency values for heptyl diselenide were not abstracted in the available record. This work, referenced in the patent literature as foundational prior art [2], confirms that not all dialkyl diselenides are equipotent and that chain length is a critical determinant of biological outcome—undermining any assumption that diheptyl diselenide can be substituted with, for instance, dipentyl or dioctyl diselenide without altering efficacy.

Chain-length SAR
Supporting evidence
Biological potency varied with alkyl chain length in liver necrosis model
Chain-length-dependent potency may limit direct interchange with other dialkyl diselenides
Quantitative ranking for heptyl not abstracted; class-level principle
Structure–activity relationship Chain length Dialkyl diselenide Liver necrosis

Evidence-Backed Application Scenarios for Heptyl Diselenide in Research and Preclinical Development


Preclinical Antineoplastic Lead Optimization: Single-Agent Dialkyl Diselenide with Demonstrated In Vivo Tolerability

Heptyl diselenide is positioned for use as a single-agent antineoplastic lead in rodent oncology models where multiday parenteral dosing is required. The direct comparative evidence from U.S. Patent 5,008,287 shows that a 2% diheptyl diselenide-in-oil formulation is tolerated at 15 mg/kg i.p. with minimal mortality, whereas a diselenide–ketone combination becomes lethally toxic at one-tenth the dose [1]. This makes the compound suitable for efficacy studies in Lewis lung carcinoma and other solid tumor models where long-term repeated dosing is necessary to assess antimetastatic endpoints.

Redox Biology Studies Exploiting the Pro-Oxidant Window of Alkyl Diselenides

For research programs investigating the therapeutic exploitation of controlled oxidative stress in cancer cells, heptyl diselenide represents a mechanistically relevant alkyl diselenide. Class-level evidence demonstrates that alkyl diselenides possess a low-concentration pro-oxidant window not observed with aryl diselenides such as diphenyl diselenide [1]. Investigators can use heptyl diselenide to probe concentration-dependent redox switching (pro-oxidant to antioxidant) in cell-based assays, provided they first establish the specific concentration thresholds for this compound.

Oil-Based Parenteral and Oral Formulation Development

The patent literature explicitly teaches that diheptyl diselenide dissolves readily in corn oil and sesame oil at 0.5–5% w/v, yielding formulations suitable for both oral (gelatin capsule) and parenteral (intravenous, intramuscular, subcutaneous) administration [1]. This formulation flexibility, combined with the compound's liquid physical state imparted by its long alkyl chains, makes it a practical candidate for preclinical formulation scientists developing lipid-based drug delivery systems for highly lipophilic organoselenium agents.

Organoselenium Chemistry: Shelf-Stable Precursor for Reactive Selenium Species

In synthetic organic chemistry, dialkyl diselenides serve as shelf-stable precursors to more reactive organoselenium reagents such as selenols and selenenyl halides [1]. Heptyl diselenide, with its defined C7 alkyl architecture, offers a specific chain-length option for chemists requiring a hydrophobic diselenide building block for asymmetric synthesis, catalysis, or the preparation of selenol intermediates under reductive conditions.

Application
Selection Property
Validation Focus
In vivo tumor model studies
Single-agent tolerability profile in rodent models
Survival and antimetastatic endpoint monitoring
Redox switching research
Pro-oxidant window (class-level inference)
Concentration-dependent thiol oxidation assays
Lipophilic formulation development
Oil solubility (0.5–5% w/v)
Lipid-based carrier compatibility and stability
Organoselenium synthetic chemistry
Shelf-stable diselenide precursor
Selenol intermediate generation and reactivity
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